(5,7-Dimethoxybenzofuran-2-yl) methanol
Description
(5,7-Dimethoxybenzofuran-2-yl) methanol is a benzofuran derivative characterized by methoxy (-OCH₃) substituents at the 5- and 7-positions of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Benzofuran scaffolds are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5,7-dimethoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O4/c1-13-8-3-7-4-9(6-12)15-11(7)10(5-8)14-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
ZOIWVMLIALAPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)CO)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxybenzene Derivatives
A common approach involves cyclizing 2,4-dihydroxybenzene precursors with α-halo carbonyl compounds. For example, reacting 2,4-dihydroxy-5,7-dimethoxybenzene with bromoacetic acid derivatives in the presence of potassium carbonate facilitates furan ring closure.
Example procedure (adapted from):
-
Dissolve 2,4-dihydroxy-5,7-dimethoxybenzene (1.0 equiv) in anhydrous DMF.
-
Add methyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Reflux at 80°C for 12 hours under argon.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via silica gel chromatography (chloroform:methanol, 9.8:0.2) to yield the methyl ester intermediate.
Oxidative Cyclization
Oxidative methods using MnO₂ or other oxidizing agents can convert preformed diols or aldehydes into the benzofuran structure. For instance, MnO₂-mediated oxidation of a benzylic alcohol intermediate generates the furan ring while introducing a formyl group, which is later reduced.
Introduction of the Hydroxymethyl Group
Reduction of Ester Intermediates
The methyl ester intermediate (e.g., methyl 5,7-dimethoxybenzofuran-2-carboxylate) is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Aldehyde Reduction
Alternatively, 5,7-dimethoxybenzofuran-2-carbaldehyde is reduced using NaBH₄ or cyanoborohydride reagents. This method avoids ester intermediates but requires careful control of aldehyde stability.
-
Dissolve 5,7-dimethoxybenzofuran-2-carbaldehyde (1.0 equiv) in ethanol.
-
Add NaBH₄ (2.0 equiv) at 0°C.
-
Stir for 2 hours, quench with water, and extract with DCM.
Regioselective Methoxylation
Directed Ortho-Metalation
Methoxylation at positions 5 and 7 is achieved via directed ortho-metalation (DoM) using methoxy-directed metalation groups (e.g., OMe). A typical sequence involves:
Electrophilic Aromatic Substitution
Nitration followed by displacement with methoxide ions can introduce methoxy groups, though this method risks over-substitution.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
IR spectroscopy : Confirms hydroxyl (≈3200 cm⁻¹) and ether (≈1250 cm⁻¹) functionalities.
-
¹H NMR : Key signals include δ 6.45 (s, H-3), δ 4.65 (s, CH₂OH), and δ 3.85 (s, OMe).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Cost efficiency : Ester reduction is preferred due to higher yields and reagent availability.
-
Safety : NaBH₄ is safer than LiAlH₄ for large-scale reductions.
-
Sustainability : Recycling chloroform-methanol eluents reduces environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethoxybenzofuran-2-yl) methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5,7-Dimethoxybenzofuran-2-yl) methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,7-Dimethoxybenzofuran-2-yl) methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (5,7-dimethoxybenzofuran-2-yl) methanol with structurally related benzofuran derivatives described in the evidence:
Key Comparisons
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups in the target compound likely enhance aromatic ring electron density compared to bromine (electron-withdrawing) in and . This difference may influence reactivity in electrophilic substitution or redox reactions.
- Steric and Solubility Profiles : Methyl and methylsulfanyl groups () increase hydrophobicity, whereas methoxy groups may improve solubility in polar solvents due to oxygen’s lone pairs.
Synthetic Routes
- The target compound could hypothetically be synthesized via reduction of a 2-carboxy or 2-formyl precursor, analogous to NaBH₄-mediated reductions in . In contrast, brominated analogs () may require halogenation steps, while ester hydrolysis is critical for carboxylated derivatives ().
In contrast, boronate esters () enable cross-coupling reactions, and oximes () participate in condensation or metal coordination.
Physical Properties
- Melting points vary significantly: methylsulfanyl/carboxyl derivatives () exhibit higher melting points (~420 K) due to hydrogen bonding, whereas boronate esters () melt at lower temperatures (60–63°C). The target compound’s melting point is unreported but may align with polar methoxy-substituted analogs.
Biological and Material Applications
- Brominated benzofurans () are explored as antimicrobial agents, while boronate esters () serve as intermediates in drug synthesis. The methoxy groups in the target compound could enhance bioavailability or optical properties for material science applications.
Notes:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity during column chromatography to enhance separation of methoxy-substituted benzofurans.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Assign methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. For example:
- Methoxy protons appear as singlets near δ 3.8–4.0 ppm.
- Hydroxymethyl protons split into a doublet (δ 4.5–4.7 ppm) coupled to the adjacent furan ring .
Infrared (IR) Spectroscopy : Identify O-H (broad peak ~3200–3600 cm⁻¹) and C-O (furan ring vibrations ~1250–1050 cm⁻¹) stretches .
Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~222.21) and fragmentation patterns, such as loss of H₂O or methoxy groups .
Data Interpretation Tip : Compare spectral data with structurally similar benzofuran derivatives to resolve overlapping signals .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for:
- Confirming the regiochemistry of methoxy groups (positions 5 and 7) and hydroxymethyl orientation.
- Detecting hydrogen-bonding networks involving the hydroxyl group, which influence molecular packing .
Case Example : For a dimethoxybenzofuran analog, SHELXL refinement revealed intermolecular O-H···O interactions, stabilizing the crystal lattice .
Advanced: How to address conflicting biological activity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
- Solubility Issues : Use polar aprotic solvents (e.g., DMSO) to ensure compound dissolution in in vitro assays.
- Structural Analogues : Compare results with derivatives like [5-(3,4-dichlorophenyl)furan-2-yl]methanol, where chlorine substitution enhances lipid solubility and membrane penetration .
Q. Validation Strategy :
- Replicate assays under standardized conditions.
- Perform dose-response curves to quantify potency (IC₅₀/EC₅₀).
Advanced: What strategies optimize regioselectivity in benzofuran ring functionalization?
Methodological Answer:
To target specific positions (e.g., C-5/C-7 methoxy groups):
Electrophilic Aromatic Substitution : Use directing groups (e.g., -OCH₃) to favor substitution at electron-rich positions.
Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of -OH with tert-butyldimethylsilyl chloride) to control functionalization .
Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity for methoxy group installation .
Case Study : In 5-methoxy-2-phenyl-2,3-dihydrobenzofuran synthesis, hexafluoropropanol solvent promoted regioselective cyclization by stabilizing intermediates .
Advanced: How to analyze the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
Chromatographic Stability Studies : Use HPLC with a C18 column and mobile phases adjusted for pH (3–9) and methanol content (10–90%). Monitor degradation products (e.g., oxidation to aldehyde/carboxylic acid) .
Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C).
NMR Stability Screening : Track signal changes (e.g., disappearance of -CH₂OH peaks) in D₂O/CDCl₃ mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
